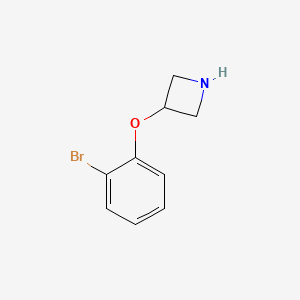

3-(2-Bromophenoxy)azetidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

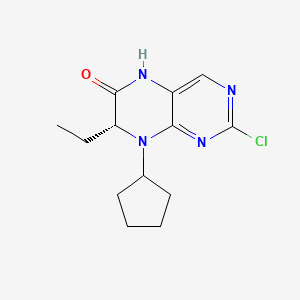

The compound "3-(2-Bromophenoxy)azetidine" is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. Azetidines are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and potential use as building blocks for drug discovery .

Synthesis Analysis

The synthesis of azetidine derivatives, including those with bromophenoxy substituents, often involves intermolecular sp3-C-H amination of alkyl bromide derivatives. This method has been shown to be efficient and selective, yielding a range of substituted azetidines . Additionally, the synthesis of 3-bromo-3-ethylazetidines has been demonstrated to be straightforward, allowing for the preparation of various functionalized azetidines . These synthetic approaches are crucial for generating the structural diversity needed for the development of new pharmaceutical agents.

Molecular Structure Analysis

Azetidines, such as "3-(2-Bromophenoxy)azetidine," have a unique three-dimensional structure that can be manipulated to mimic other heterocycles like piperidine, piperazine, and morpholine. X-ray diffraction studies have shown that azetidine-based isosteres have larger sizes and increased conformational flexibility compared to their parent heterocycles, which can be advantageous in drug design .

Chemical Reactions Analysis

Azetidines can undergo various chemical reactions, which are essential for their functionalization. For instance, 3-bromo-3-ethylazetidines can be used as precursors for the synthesis of 3-ethylideneazetidines, which in turn serve as starting materials for the preparation of novel functionalized azetidines . The reactivity of azetidines with different nucleophiles has been explored, leading to the stereoselective preparation of cis-3,4-disubstituted piperidines, which are valuable templates in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidines are influenced by their substituents. For example, the introduction of a bromophenoxy group can affect the compound's reactivity, polarity, and overall stability. The presence of a halogen, such as bromine, can facilitate further chemical transformations through nucleophilic substitution reactions . These properties are critical when considering azetidines for use as intermediates in organic synthesis or as potential pharmacophores in drug discovery.

科学的研究の応用

Synthesis and Drug-like Compound Derivatization

Azetidines, including derivatives like 3-(2-Bromophenoxy)azetidine, have been recognized for their ability to access under-explored chemical spaces in drug discovery. A noteworthy application involves the synthesis of 3,3-diarylazetidines through a calcium(II)-catalyzed Friedel-Crafts reaction. This method demonstrates the potential of N-Cbz azetidinols to yield high-quality azetidines from (hetero)aromatics and phenols. The resultant azetidines can be further derivatized into drug-like compounds, highlighting their versatility in medicinal chemistry (Denis et al., 2018).

Transformation to Piperidines and Azaheterocyclic Derivatives

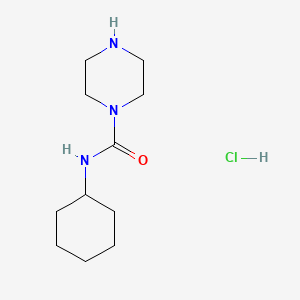

The reactivity of azetidine derivatives towards different nucleophiles has paved the way for the stereoselective synthesis of cis-3,4-disubstituted piperidines. This process, involving ring transformation of 2-(2-mesyloxyethyl)azetidines, allows for the creation of diverse azaheterocyclic compounds, serving as valuable templates in medicinal chemistry (Mollet et al., 2011).

Preparation of Functionalized Azetidines

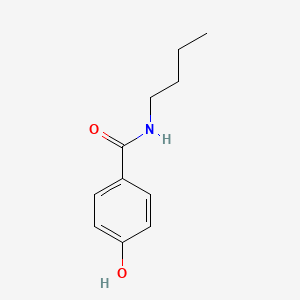

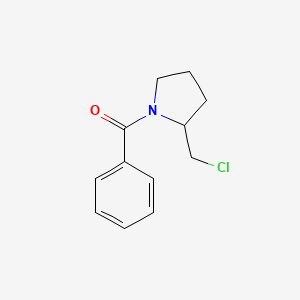

3-Bromo-3-ethylazetidines, closely related to 3-(2-Bromophenoxy)azetidine, have showcased their utility in synthesizing a variety of functionalized azetidines. This includes the preparation of 3-alkoxy-, 3-aryloxy-, and 3-amino-3-ethylazetidines, among others. These compounds serve as precursors for further synthesis of novel azetidine-based building blocks, highlighting the broad applicability of bromo-azetidine derivatives in creating complex molecular architectures (Stankovic et al., 2013).

Azetidine as a Core Structure in Medicinal Chemistry

Azetidines and azetidin-2-ones are essential in developing various pharmaceutical agents. These compounds are thermally stable and versatile, serving as precursors for β-amino acids, amides, and heterocyclic compounds. Their applications extend to synthesizing cholesterol absorption inhibitors and anticancer agents, demonstrating the critical role of azetidine derivatives in therapeutic development (Singh et al., 2008).

将来の方向性

Azetidines have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The well-defined, three-dimensional structure of these sp3-rich scaffolds not only provides access to unique chemical space, but is also correlated to improved pharmacokinetic properties and toxicological benefits . Therefore, the future directions in the research of “3-(2-Bromophenoxy)azetidine” and similar compounds may lie in their potential applications in drug discovery and development .

特性

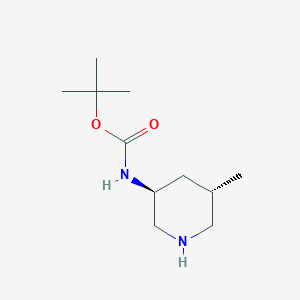

IUPAC Name |

3-(2-bromophenoxy)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJISAXOOUHPWFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromophenoxy)azetidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。